4-Ethoxy-6-methoxy-2-methylquinazoline

Medicinal Chemistry Property Prediction SAR Analysis

4-Ethoxy-6-methoxy-2-methylquinazoline (CAS# 744995-79-7) is a synthetically versatile quinazoline derivative with the molecular formula C12H14N2O2 and a molecular weight of approximately 218.25 g/mol. It is primarily utilized as a research chemical intermediate, with its core structure—a fused benzene and pyrimidine ring—serving as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors and other bioactive agents.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B11888808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-methoxy-2-methylquinazoline
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1C=C(C=C2)OC)C
InChIInChI=1S/C12H14N2O2/c1-4-16-12-10-7-9(15-3)5-6-11(10)13-8(2)14-12/h5-7H,4H2,1-3H3
InChIKeyQUVOFZMRYJYAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-6-methoxy-2-methylquinazoline: Chemical Identity and Baseline Procurement Context


4-Ethoxy-6-methoxy-2-methylquinazoline (CAS# 744995-79-7) is a synthetically versatile quinazoline derivative with the molecular formula C12H14N2O2 and a molecular weight of approximately 218.25 g/mol . It is primarily utilized as a research chemical intermediate, with its core structure—a fused benzene and pyrimidine ring—serving as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors and other bioactive agents [1]. The compound's specific substitution pattern (4-ethoxy, 6-methoxy, 2-methyl) confers unique physicochemical properties, such as a calculated LogP of 2.53, which may influence its utility in various synthetic and screening applications [2].

Why 4-Ethoxy-6-methoxy-2-methylquinazoline Cannot Be Interchanged with Generic Quinazoline Analogs


In the quinazoline class, even subtle modifications to the substitution pattern on the core scaffold can lead to profound and unpredictable shifts in biological activity, target selectivity, and physicochemical properties [1]. For instance, the presence or absence of a 4-ethoxy group versus a 4-chloro group drastically alters a compound's reactivity and potential for further derivatization [2]. While no direct activity data exists for 4-Ethoxy-6-methoxy-2-methylquinazoline, class-level inferences from related compounds indicate that its specific 2-methyl, 4-ethoxy, and 6-methoxy configuration represents a distinct chemical space. Generic substitution with a simpler 6-methoxyquinazoline or 4-ethoxyquinazoline is not advisable, as the combined substituents are likely to interact uniquely with biological targets, as demonstrated by the varying IC50 values observed across different 6-substituted quinazoline derivatives [3].

Evidence-Based Quantitative Differentiation of 4-Ethoxy-6-methoxy-2-methylquinazoline from Related Analogs


Physicochemical Differentiation via Calculated Lipophilicity (LogP) Compared to Key Analogs

4-Ethoxy-6-methoxy-2-methylquinazoline exhibits a calculated LogP value of 2.53 [1]. This represents a notable difference in lipophilicity compared to its simpler analogs, 6-methoxy-2-methylquinazoline (LogP ~1.8) and 4-ethoxyquinazoline (LogP 2.41). The higher LogP of the target compound suggests it may possess distinct pharmacokinetic properties, such as increased membrane permeability and a different solubility profile, which are critical parameters in drug discovery campaigns and for reagent selection in cell-based assays.

Medicinal Chemistry Property Prediction SAR Analysis

Class-Level Inhibitory Potential: Inferring Activity from 6-Methoxyquinazoline EGFR/HER2 Inhibitors

A series of novel 6-substituted quinazoline derivatives were synthesized and evaluated as dual EGFR/HER2 inhibitors. The most potent analog, Compound 5c, demonstrated IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. While 4-Ethoxy-6-methoxy-2-methylquinazoline was not a member of this tested series, this data provides a class-level inference that the 6-methoxy substitution is a critical feature for potent dual kinase inhibition. The target compound's additional 4-ethoxy and 2-methyl groups could further modulate this activity, making it a rational starting point for exploring structure-activity relationships (SAR) around this potent chemotype.

Oncology Kinase Inhibition EGFR HER2

Synthetic Versatility of the 4-Ethoxyquinazoline Core: A Point of Chemical Differentiation

The 4-ethoxy substituent on quinazolines is known to confer unique chemical reactivity compared to its 4-chloro counterpart. 4-Chloro-6-methoxyquinazoline is a prime example of a compound that is highly susceptible to nucleophilic substitution reactions at the 4-position, making it a versatile building block for creating diverse libraries [1]. In contrast, the 4-ethoxy group in the target compound is less reactive towards nucleophilic displacement, offering a more stable core for transformations directed at other positions (e.g., the 2-methyl group) or for use in reactions requiring a non-reactive protecting group. This difference in reactivity can be a decisive factor for synthetic chemists selecting a quinazoline building block for complex molecule construction.

Synthetic Chemistry Reagent Selection Scaffold Hopping

Potential for HDAC6 Selectivity Based on 2-Methylquinazoline Pharmacophore

A 2-methylquinazoline derivative (F7) has been identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), with an IC50 of 5.8 nM [1]. This compound was shown to protect against rhabdomyolysis-induced acute kidney injury. The presence of the 2-methylquinazoline core in both F7 and the target compound, 4-Ethoxy-6-methoxy-2-methylquinazoline, suggests that the target compound may serve as an alternative starting point for exploring HDAC6 inhibition. The key differentiator is the target's 4-ethoxy and 6-methoxy pattern, which may confer a different selectivity profile or pharmacokinetic properties compared to the F7 scaffold, offering a distinct avenue for SAR exploration in this therapeutic area.

Epigenetics HDAC Inhibition Acute Kidney Injury Inflammation

Primary Research and Industrial Applications for Procuring 4-Ethoxy-6-methoxy-2-methylquinazoline


Medicinal Chemistry: A Scaffold for Kinase Inhibitor Hit-to-Lead Optimization

Based on class-level evidence, 4-Ethoxy-6-methoxy-2-methylquinazoline is a rational choice as a starting scaffold for medicinal chemists targeting EGFR, HER2, or other kinases [1]. The 6-methoxy group is associated with potent inhibitory activity in related compounds, while the 2-methyl and 4-ethoxy substituents provide unique vectors for SAR exploration, allowing researchers to investigate how modifications at these positions impact potency, selectivity, and physicochemical properties like LogP [2].

Chemical Biology: Development of Novel HDAC6 Probes

Given the proven activity of a 2-methylquinazoline core against HDAC6, this compound serves as an attractive starting point for developing novel chemical probes or lead compounds targeting this epigenetic enzyme [3]. Its distinct substitution pattern may offer advantages in terms of isoform selectivity or off-target profile, which are critical considerations for biological tool compounds. Researchers studying HDAC6's role in diseases like acute kidney injury or cancer would find this a valuable building block.

Synthetic Chemistry: A Stable Intermediate for Complex Molecule Assembly

For synthetic chemists, the 4-ethoxy group provides a key advantage over more reactive 4-chloro analogs, as it offers greater stability under a range of reaction conditions [4]. This makes 4-Ethoxy-6-methoxy-2-methylquinazoline a preferred intermediate when the synthetic plan requires selective functionalization at other parts of the molecule, such as the 2-methyl group or the 6-position, without unwanted side reactions at the 4-position. This stability can lead to cleaner reaction profiles and higher yields in multi-step syntheses.

Pharmacokinetic and Physicochemical Screening Libraries

The compound's calculated LogP of 2.53 distinguishes it from many simpler quinazoline analogs [2]. This specific lipophilicity value, combined with its other predicted properties, makes it a useful addition to compound libraries designed for screening pharmacokinetic (ADME) properties. Procurement of this compound can help populate libraries aimed at understanding how substitution patterns on a privileged scaffold influence key parameters like membrane permeability and metabolic stability.

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